Cas no 207113-06-2 (Smcy HY Peptide (738-746))

Smcy HY Peptide (738-746) Chemical and Physical Properties
Names and Identifiers
-
- Smcy HY Peptide (738-746)
-
Smcy HY Peptide (738-746) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59542-1mg |
Smcy HY Peptide 738-746 |
207113-06-2 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
TargetMol Chemicals | TP1639-100 mg |
Smcy HY Peptide (738-746) |
207113-06-2 | 98% | 100mg |
待询 | 2023-05-31 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59542-5mg |
Smcy HY Peptide 738-746 |
207113-06-2 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
TargetMol Chemicals | TP1639-500 mg |
Smcy HY Peptide (738-746) |
207113-06-2 | 98% | 500mg |
待询 | 2023-05-31 | |
MedChemExpress | HY-P1899-10mg |
Smcy HY Peptide (738-746) |
207113-06-2 | 99.89% | 10mg |
¥2500 | 2024-07-20 | |
MedChemExpress | HY-P1899-1mg |
Smcy HY Peptide (738-746) |
207113-06-2 | 99.89% | 1mg |
¥500 | 2024-07-20 | |
MedChemExpress | HY-P1899-5mg |
Smcy HY Peptide (738-746) |
207113-06-2 | 99.89% | 5mg |
¥1500 | 2024-07-20 |
Smcy HY Peptide (738-746) Related Literature
-
1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
Additional information on Smcy HY Peptide (738-746)
Comprehensive Overview of Smcy HY Peptide (738-746) (CAS No. 207113-06-2): Structure, Applications, and Research Insights
The Smcy HY Peptide (738-746) (CAS No. 207113-06-2) is a synthetic peptide fragment derived from the Smcy protein, a Y-chromosome-encoded antigen. This 9-amino acid sequence has garnered significant attention in immunology and cancer research due to its role in male-specific immune responses and potential applications in gender-specific therapies. Researchers are increasingly exploring its interactions with HLA molecules and its implications for autoimmune disorders and transplantation medicine.
Structurally, Smcy HY Peptide (738-746) features the sequence KCSRNRQYL, with lysine (K) at the N-terminus and leucine (L) at the C-terminus. The presence of charged residues like arginine (R) and glutamine (Q) contributes to its molecular stability and receptor binding affinity. Recent studies utilizing circular dichroism spectroscopy have confirmed its α-helical propensity in physiological conditions, a feature critical for its biological activity.
In the context of current research trends, this peptide has become particularly relevant for personalized medicine approaches. Scientists are investigating its potential as a biomarker for male-specific immune responses, especially in graft-versus-host disease (GVHD) following bone marrow transplantation. The peptide's ability to elicit CD8+ T-cell responses makes it a candidate for cancer immunotherapy strategies targeting male-specific cancers.
The synthesis of Smcy HY Peptide (738-746) typically employs solid-phase peptide synthesis (SPPS) with Fmoc chemistry, yielding high purity (>95%) products suitable for research applications. Analytical characterization using HPLC and mass spectrometry ensures batch-to-batch consistency, a critical factor for reproducible research outcomes. Storage recommendations suggest lyophilized peptides should be maintained at -20°C to preserve long-term stability.
Emerging applications in reproductive immunology have revealed fascinating insights. The peptide's role in maternal-fetal tolerance mechanisms has sparked interest in its potential for addressing recurrent pregnancy loss cases where male-specific antigens may trigger immune rejection. This aligns with growing public interest in fertility research and immune compatibility issues, topics frequently searched in medical databases.
From a technical perspective, working with Smcy HY Peptide (738-746) requires consideration of its solubility profile. The peptide is typically soluble in aqueous buffers at neutral pH, though some researchers report improved stability with slight acidic conditions. Recent optimization studies suggest that DMSO stock solutions (10-50 mM) provide convenient handling for cellular assays while maintaining biological activity.
The commercial availability of Smcy HY Peptide (738-746) from multiple suppliers has facilitated its adoption in diverse research settings. However, researchers should verify certificates of analysis for parameters like endotoxin levels when planning in vivo studies. The peptide's relatively short sequence makes it amenable to various chemical modifications, including fluorescent labeling or biotinylation for tracking purposes.
Future research directions for 207113-06-2 may explore its potential in sex-specific vaccine development, particularly for male-prevalent conditions. The ongoing revolution in computational immunology tools enables more precise prediction of its binding motifs across different HLA alleles, potentially expanding its therapeutic relevance. These developments align with the scientific community's growing focus on precision medicine solutions.
For researchers considering Smcy HY Peptide (738-746) in their work, it's crucial to note that its effects appear HLA-restricted, primarily interacting with HLA-B7 and related alleles. This specificity underscores the importance of genetic matching considerations in experimental design. Recent publications have demonstrated successful applications in tetramer staining protocols for identifying antigen-specific T cells.
The peptide's mechanism of action involves MHC class I presentation, triggering cytotoxic T lymphocyte responses against cells expressing the native Smcy protein. This property has implications for developing sex chromosome-linked disease models, particularly for conditions showing male bias in prevalence or severity. Such applications address current interests in sex differences in immunity, a hot topic in immunological research.
From a technical perspective, Smcy HY Peptide (738-746) represents an excellent tool for studying antigen processing and presentation pathways. Its well-defined sequence allows for systematic investigation of proteasomal cleavage patterns and TAP transporter preferences. These fundamental studies contribute to our understanding of immune surveillance mechanisms and their variations across individuals.
In the context of comparative immunology, researchers have explored cross-reactivity patterns between Smcy HY Peptide (738-746) and similar sequences from other species. These investigations provide insights into the evolution of sex chromosome antigens and their conservation across mammals. Such studies gain increasing relevance as the scientific community emphasizes translational research approaches.
The peptide's stability under various conditions has been systematically evaluated, with data suggesting that protease inhibitors may be necessary for extended incubations in cell culture systems. These practical considerations are particularly important for researchers designing long-term stimulation assays or tolerance induction protocols. Proper handling ensures reliable interpretation of experimental outcomes.
Recent technological advancements in peptide microarray platforms have enabled high-throughput screening of Smcy HY Peptide (738-746) interactions with various immune receptors. These approaches accelerate the discovery of potential therapeutic analogs with enhanced binding properties or modified immunogenicity profiles. Such innovations address the growing demand for high-content screening methods in immunological research.
Ethical considerations surrounding the use of sex-specific antigens like Smcy HY Peptide (738-746) have prompted discussions about gender equity in therapeutic development. While the peptide offers unique opportunities for addressing male-specific health challenges, researchers emphasize the parallel need for investigating female-specific antigens to ensure balanced progress in gender-based medicine.
As the field of immunopeptidomics advances, 207113-06-2 serves as an important reference compound for method development and validation. Its well-characterized properties make it ideal for benchmarking new mass spectrometry-based approaches to antigen discovery. These technical applications support the broader goal of mapping the immunological dark matter - the vast universe of undiscovered immunogenic peptides.
207113-06-2 (Smcy HY Peptide (738-746)) Related Products
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 55290-64-7(Dimethipin)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)



